molecular formula C30H41F2N5O2S B12405894 CCR5 antagonist 3

CCR5 antagonist 3

Cat. No.: B12405894
M. Wt: 573.7 g/mol
InChI Key: CHNHYOHQPDHUOP-HLMSNRGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCR5 antagonist 3 is a small-molecule compound that targets the chemokine receptor 5 (CCR5). This receptor is a member of the G-protein-coupled receptor family and plays a crucial role in the immune system by mediating the migration of immune cells to sites of inflammation. CCR5 is also a co-receptor for the human immunodeficiency virus (HIV), making it a significant target for therapeutic intervention in HIV infection and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CCR5 antagonist 3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of high-throughput screening to identify lead compounds, followed by optimization of their chemical structure to enhance potency and selectivity . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires the use of advanced chemical engineering techniques, such as continuous flow reactors and automated synthesis platforms, to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

CCR5 antagonist 3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and therapeutic applications .

Properties

Molecular Formula

C30H41F2N5O2S

Molecular Weight

573.7 g/mol

IUPAC Name

N-[(1S)-3-[(1R,5S)-3-(5-acetyl-2-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-thiophen-3-ylpropyl]-4,4-difluorocyclohexane-1-carboxamide

InChI

InChI=1S/C30H41F2N5O2S/c1-19-33-27-17-35(20(2)38)12-8-28(27)37(19)25-15-23-3-4-24(16-25)36(23)13-7-26(22-9-14-40-18-22)34-29(39)21-5-10-30(31,32)11-6-21/h9,14,18,21,23-26H,3-8,10-13,15-17H2,1-2H3,(H,34,39)/t23-,24+,25?,26-/m0/s1

InChI Key

CHNHYOHQPDHUOP-HLMSNRGBSA-N

Isomeric SMILES

CC1=NC2=C(N1C3C[C@H]4CC[C@@H](C3)N4CC[C@@H](C5=CSC=C5)NC(=O)C6CCC(CC6)(F)F)CCN(C2)C(=O)C

Canonical SMILES

CC1=NC2=C(N1C3CC4CCC(C3)N4CCC(C5=CSC=C5)NC(=O)C6CCC(CC6)(F)F)CCN(C2)C(=O)C

Origin of Product

United States

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